molecular formula C26H25NO6S B15284551 Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate

Cat. No.: B15284551
M. Wt: 479.5 g/mol
InChI Key: ZLQQBECDICNVPE-ZKZSMLQKSA-N
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Description

Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a thiophene-based heterocyclic compound featuring a benzylidene moiety substituted with allyloxy and methoxy groups, as well as a 2-methylbenzoyl amino side chain. The compound’s synthesis likely involves condensation reactions to form the benzylidene linkage, followed by functionalization of the thiophene core .

Properties

Molecular Formula

C26H25NO6S

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-(2-methylbenzoyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C26H25NO6S/c1-5-13-33-19-12-11-17(14-20(19)31-4)15-21-23(28)22(26(30)32-6-2)25(34-21)27-24(29)18-10-8-7-9-16(18)3/h5,7-12,14-15,28H,1,6,13H2,2-4H3/b21-15-,27-25?

InChI Key

ZLQQBECDICNVPE-ZKZSMLQKSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=C(C=C2)OCC=C)OC)/SC1=NC(=O)C3=CC=CC=C3C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=C(C=C2)OCC=C)OC)SC1=NC(=O)C3=CC=CC=C3C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the allyloxy and methoxybenzylidene groups. The final steps involve the formation of the ester and amide functionalities. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the allyloxy or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications

The target compound is compared to two closely related analogs (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Benzylidene Substituents Benzoyl Substituent Molecular Formula Molar Mass (g/mol) Key Properties
Target Compound 4-Allyloxy, 3-methoxy 2-Methyl C₂₇H₂₈N₂O₅S* ~488.6 Moderate lipophilicity; steric hindrance from ortho-methyl
4-Allyloxy, 3,5-dibromo Benzoyl (no methyl) C₂₂H₁₉Br₂NO₅S 577.3 High lipophilicity due to bromine; potential halogen bonding
4-Diethylamino 4-Methyl C₂₆H₂₈N₂O₄S 464.6 Enhanced solubility (diethylamino); para-methyl reduces steric effects

*Estimated based on structural similarity to .

Key Observations:
  • Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The target’s methoxy and allyloxy groups are electron-donating, enhancing resonance stabilization of the benzylidene moiety. Steric Effects: The ortho-methyl group on the target’s benzoyl side chain introduces steric hindrance, which may limit rotational freedom and alter binding interactions compared to the para-methyl group in . Solubility: ’s diethylamino group improves aqueous solubility via amine protonation, whereas the target’s allyloxy and methoxy groups favor organic solubility .

Spectroscopic and Crystallographic Data

  • NMR Analysis: The target’s allyloxy group would exhibit distinct proton signals (δ ~4.5–5.5 ppm for allylic protons) compared to ’s diethylamino group (δ ~1.0–3.5 ppm for ethyl groups) .
  • Crystallography : Tools like SHELX and ORTEP () are widely used for structural elucidation of such compounds, though specific crystallographic data for the target remain unreported .

Biological Activity

Ethyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-[(2-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate, with the CAS number 592514-44-8, is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of thiophene derivatives, which are known for their diverse pharmacological properties.

  • Molecular Formula : C26H25NO6S
  • Molecular Weight : 479.5448 g/mol

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential as an anti-cancer agent, its effects on enzyme inhibition, and its role in inflammation modulation.

Anti-Cancer Properties

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of apoptosis-related proteins.

Case Study Example :
In a study published in a peer-reviewed journal, the compound was tested against human breast cancer cell lines (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent anti-proliferative effects.

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on urease (EC 3.5.1.5), an enzyme implicated in various pathological conditions including kidney stones and gastric ulcers.

Table: Enzyme Inhibition Data

Compound NameTarget EnzymeIC50 Value (µM)Reference
This compoundUrease15.2

Anti-inflammatory Effects

In addition to its anti-cancer and enzyme inhibition properties, this compound has shown promise in modulating inflammatory responses. Studies have indicated that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The proposed mechanism of action for the biological activities of this compound includes:

  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death.
  • Enzyme Inhibition : Competitive inhibition of urease activity.
  • Cytokine Modulation : Reduction in the expression of inflammatory mediators.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Step 1 : Condensation of a substituted benzaldehyde with a thiophene precursor under reflux in ethanol with glacial acetic acid as a catalyst (similar to methods in and ).
  • Step 2 : Introduction of the 2-methylbenzoyl amino group via nucleophilic acyl substitution, requiring anhydrous conditions and a base like triethylamine to drive the reaction .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol-DMF mixtures to achieve >95% purity . Key optimization parameters include temperature control (70–80°C for condensation), solvent polarity, and stoichiometric ratios of reactants .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions (e.g., allyloxy, methoxy, benzylidene groups). Discrepancies in peak splitting may indicate stereochemical complexity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm the molecular formula, particularly for distinguishing between regioisomers .
  • Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and amide (N–H) stretches to validate functional groups .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to evaluate interactions with protein kinases (e.g., EGFR, VEGFR), given structural similarities to known kinase inhibitors .
  • Anti-inflammatory Screening : Measure COX-1/COX-2 inhibition using enzyme immunoassays (EIAs) and compare to reference compounds like indomethacin .
  • Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations to assess potency .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration) or compound stability. To address this:

  • Standardize Assays : Use identical cell lines (e.g., ATCC-certified), serum-free media, and controlled incubation times .
  • Stability Studies : Perform HPLC monitoring of compound degradation under assay conditions (e.g., pH, temperature) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. What computational methods can predict interactions between this compound and biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or tubulin, focusing on hydrogen bonding with the amide group and π-π stacking with the benzylidene moiety .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) of the ligand-protein complex .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like LogP and polar surface area to predict bioavailability .

Q. How can the crystal structure of this compound be analyzed using SHELX?

  • Data Collection : Obtain high-resolution (<1.0 Å) X-ray diffraction data. Use SHELXT for initial structure solution via dual-space algorithms .
  • Refinement : SHELXL for anisotropic displacement parameters and disorder modeling. Key steps include:
  • Assigning hydrogen atoms via riding models.
  • Validating geometry with CHECKCIF for bond length/angle outliers .
    • Visualization : ORTEP-3 for generating publication-ready thermal ellipsoid diagrams .

Q. What strategies improve regioselectivity during the synthesis of analogous thiophene derivatives?

  • Catalyst Design : Use Lewis acids (e.g., ZnCl2_2) to direct electrophilic substitution to the 5-position of the thiophene ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the benzoyl amino group .
  • Protecting Groups : Temporarily block reactive sites (e.g., methoxy groups) with tert-butyldimethylsilyl (TBS) ethers to prevent unwanted side reactions .

Data Contradiction Analysis Example

Study Reported IC50_{50} (μM) for HeLa Cells Assay Conditions Possible Confounding Factors
A (2023)2.1 ± 0.3Serum-free, 48 hHigh DMSO concentration (1%)
B (2024)5.8 ± 0.610% FBS, 72 hCompound precipitation in media

Resolution : Re-test under unified conditions (e.g., 0.1% DMSO, 24–72 h time course) to isolate cytotoxicity effects .

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